Ethyl 3-cyano-1h-1,2,4-triazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-cyano-1H-1,2,4-triazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-2-12-6(11)5-8-4(3-7)9-10-5/h2H2,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCFGFOUOCWBIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide-Carbonyl Cyclization
A foundational approach involves the cyclocondensation of hydrazide derivatives with carbonyl compounds. For instance, substituted aryl hydrazides react with carbon disulfide in alcoholic potassium hydroxide to form potassium hydrazinecarbodithioate salts, which undergo cyclization to yield triazole cores. Adapting this method, this compound could be synthesized by replacing aryl hydrazides with cyanoacetyl hydrazide. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of the carbonyl group, followed by intramolecular cyclization.
Key Conditions :
Amidrazone Cyclization with Nitrile Incorporation
Amidrazones serve as versatile precursors for 1,2,4-triazoles. A 2019 study demonstrated that vinylimidates react with hydrazines to form 1,2,4-triazoles with substituents at N1, C3, and C5. By employing cyano-containing vinylimidates, the cyano group can be introduced at position 3 during cyclization. For example, ethyl cyanoimidate reacts with methyl hydrazinecarboxylate in polyethylene glycol (PEG) under p-toluenesulfonic acid (PTSA) catalysis to yield the target compound.
Advantages :
-
Regioselective incorporation of the cyano group.
-
High functional group tolerance (yields up to 92% for analogous triazoles).
Post-Cyclization Functionalization
Cyanation of Preformed Triazole Cores
Post-synthetic modification offers an alternative route. Ethyl 5-amino-1,2,4-triazole-3-carboxylate, a structurally similar compound, undergoes diazotization followed by cyanation. Treating the amino group with sodium nitrite and hydrochloric acid generates a diazonium intermediate, which reacts with copper(I) cyanide to substitute the amino group with a cyano moiety.
Challenges :
Esterification of Carboxylic Acid Derivatives
The ethyl ester at position 5 can be introduced via esterification of a carboxylic acid precursor. For instance, 3-cyano-1H-1,2,4-triazole-5-carboxylic acid reacts with ethanol in the presence of thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC). This method is advantageous for late-stage functionalization but requires anhydrous conditions to prevent hydrolysis.
Catalytic Systems and Solvent Effects
Lewis Acid-Catalyzed Cyclization
Ceric ammonium nitrate (CAN) acts as a dual oxidant and Lewis acid in triazole synthesis. In a 2014 study, CAN-mediated oxidative cyclization of hydrazones with nitrile groups yielded 3-cyano-1,2,4-triazoles with 61–97% efficiency. Applying this to this compound synthesis, a hydrazone derivative bearing both cyano and ester groups undergoes CAN-catalyzed cyclization at 60–80°C.
Optimized Parameters :
Solvent-Mediated Regioselectivity
Solvent polarity significantly impacts regioselectivity. Polar aprotic solvents like dimethylformamide (DMF) favor cyclization pathways that position the cyano group at C3. For example, reacting cyanoacetyl hydrazide with ethyl glyoxylate in DMF at 100°C produces the target compound with 80% regioselectivity for the 1,2,4-triazole isomer.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrazide Cyclization | Cyanoacetyl hydrazide, KOH | Reflux, EtOH | 60–75% | Simple setup | Moderate regioselectivity |
| Amidrazone Cyclization | Ethyl cyanoimidate, PTSA | PEG, 80°C | 85–92% | High yield, regioselective | Requires specialized precursors |
| Post-Cyclization Cyanation | NaNO₂, CuCN | 0–5°C, HCl | 50–65% | Flexible modification | Low thermal stability |
| CAN-Catalyzed Cyclization | Hydrazone, CAN | PEG-400, 60°C | 70–85% | Eco-friendly solvent | Sensitive to moisture |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-1h-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano or ester groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemical Structure and Synthesis
Chemical Structure:
- IUPAC Name: Ethyl 3-cyano-1H-1,2,4-triazole-5-carboxylate
- Molecular Formula: C8H8N4O2
- CAS Number: 1406499-29-3
Synthesis:
The synthesis of ETC typically involves the reaction of ethyl cyanoacetate with hydrazine derivatives under acidic conditions. This process leads to the formation of the triazole ring through cyclization. The reaction conditions often include refluxing in solvents such as ethanol or methanol, with acid catalysts to facilitate the cyclization process.
Medicinal Chemistry
ETC has garnered attention for its potential as a pharmaceutical agent due to its biological activities:
-
Anticancer Activity: Studies have shown that ETC exhibits significant cytotoxic effects on various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer (MDA-MB-468) and lung cancer (A549) cell lines.
Table 1: Anticancer Activity Data
Cancer Cell Line IC50 (µM) Mechanism of Action MDA-MB-468 10 Induction of apoptosis A549 15 Inhibition of cell proliferation HCT116 12 Modulation of cell cycle regulators -
Anti-inflammatory Effects: ETC has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). At a concentration of 50 µg/mL, it significantly reduces TNF-α levels by up to 60% compared to control groups.
Table 2: Cytokine Inhibition Data
Treatment Concentration (µg/mL) TNF-α Inhibition (%) Control - 10 20 50 60 100 55
Agricultural Applications
ETC is also explored for its potential use as a fungicide and herbicide. Its triazole structure is known to interfere with the biosynthesis of ergosterol in fungi, making it effective against various fungal pathogens.
Materials Science Applications
In materials science, ETC serves as a building block for synthesizing polymers and metal-organic frameworks (MOFs). Its unique chemical properties allow it to act as a ligand in coordination chemistry, facilitating the development of new materials with tailored properties.
Case Studies and Research Findings
Several studies highlight the pharmacological potential of ETC:
- Antitumor Activity Study: A study on multiple cancer cell lines demonstrated that derivatives similar to ETC exhibited potent antitumor activity against leukemia and solid tumors.
- Cytotoxicity Assessment: Toxicity evaluations in PBMC cultures indicated low cytotoxicity at therapeutic doses, suggesting its safety for further development.
- Comparative Analysis with Other Triazoles: Research comparing ETC with other triazole derivatives indicates that structural modifications can enhance biological activity and efficacy.
Mechanism of Action
The mechanism of action of Ethyl 3-cyano-1h-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Ethyl 3-cyano-1H-1,2,4-triazole-5-carboxylate with structurally related 1,2,4-triazole derivatives, focusing on substituent effects, synthesis, and applications. Key compounds include:
Table 1: Structural and Physical Properties of Selected Triazole Derivatives
*Calculated based on molecular formula C₆H₅N₄O₂.
Substituent Effects on Physical and Chemical Properties
- Similarly, the trifluoromethyl group in Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate enhances lipophilicity, favoring membrane permeability in biological systems .
- Aromatic Substituents (-Ph, -Pyridinyl): Phenyl and pyridinyl groups enable π-π stacking interactions, critical in materials science (e.g., gas storage frameworks) .
Biological Activity
Ethyl 3-cyano-1H-1,2,4-triazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
This compound possesses a triazole ring structure that is known to interact with various biological targets. The compound can act as an enzyme inhibitor or receptor ligand , which may lead to therapeutic effects in various diseases. Its mechanism of action typically involves binding to specific enzymes or receptors, thereby inhibiting their activity and modulating cellular signaling pathways.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Anticancer Activity : The compound has been investigated for its potential to inhibit the proliferation of cancer cells. In vitro studies have demonstrated that derivatives of triazole compounds exhibit significant cytotoxicity against various cancer cell lines, including leukemia and breast cancer .
- Antimicrobial Activity : Research indicates that this compound may also possess antimicrobial properties, potentially effective against a range of bacterial and fungal pathogens.
Anticancer Activity
A study evaluating the cytotoxic effects of triazole derivatives found that this compound exhibited notable activity against leukemia cell lines. The IC50 values for specific derivatives were significantly lower than those for standard chemotherapeutics like ribavirin and cytarabine, indicating a strong potential for further development as an anticancer agent .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 11g | K562 (Chronic Myeloid Leukemia) | 13.6 ± 0.3 |
| 6g | CCRF-SB (Acute Lymphoblastic Leukemia) | 112 ± 19 |
Antimicrobial Activity
In another research context, this compound was tested against various microbial strains. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The specific mechanisms by which these compounds exert their antimicrobial effects are still under investigation but may involve disruption of cellular processes in pathogens .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that incorporate cyano and carboxylate functionalities. Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications at specific positions on the triazole ring can significantly enhance its anticancer and antimicrobial properties .
Q & A
Basic Synthesis and Optimization
Q: What are the most efficient synthetic routes for Ethyl 3-cyano-1H-1,2,4-triazole-5-carboxylate, and how can reaction conditions be optimized for higher yields? A: The compound can be synthesized via cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate. Key steps include controlling stoichiometry (1:1 molar ratio of hydrazide to carbethoxyformimidate) and reaction time (typically 6–14 hours at room temperature). Yields are improved by using anhydrous DMF as a solvent and potassium carbonate as a base to deprotonate intermediates. Post-reaction purification via column chromatography (hexanes/tert-butyl methyl ether) enhances purity .
Structural Characterization
Q: What analytical techniques are essential for confirming the structure and purity of this compound? A: Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for verifying substituent positions and regioselectivity. For example, the cyano group’s absence of protons simplifies triazole ring analysis. LC-MS confirms molecular weight (e.g., [M+H]+ peaks), while elemental analysis validates C/H/N ratios (±0.3% tolerance). Melting point consistency (e.g., 163–166°C for derivatives) further corroborates purity .
Safety and Handling in Laboratory Settings
Q: What safety precautions are necessary when handling this compound? A: Based on GHS classification, the compound may cause skin/eye irritation (H315/H319) and respiratory toxicity (H335). Use nitrile gloves, fume hoods, and closed systems during synthesis. Avoid ignition sources (P210) and store in airtight containers at 2–8°C. First-aid measures include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention if inhaled .
Advanced Functionalization Strategies
Q: How can regioselective alkylation or aryl substitution be achieved on the triazole ring? A: Alkylation (e.g., methyl/ethyl groups) is achieved using alkyl halides (MeI, EtI) in DMF with K₂CO₃ as a base. Regioselectivity depends on reaction temperature and steric effects: N1-substitution dominates at room temperature, while N4-substitution requires elevated temperatures. Aryl groups (e.g., pyridyl) are introduced via Suzuki-Miyaura coupling, requiring Pd catalysts and optimized ligand ratios .
Crystallographic Analysis and Hydrogen Bonding
Q: What methodologies are recommended for resolving crystal structures of triazole derivatives? A: Single-crystal X-ray diffraction with SHELXL (for refinement) and SHELXS (for structure solution) is standard. Hydrogen bonding patterns, critical for supramolecular assembly, are analyzed via graph-set notation (e.g., R₂²(8) motifs). Etter’s rules predict hydrogen bond donor/acceptor interactions, aiding in understanding packing motifs .
Mechanistic Insights into Cyclocondensation
Q: What mechanistic pathways explain the cyclocondensation of hydrazides with carbethoxyformimidates? A: The reaction proceeds via a two-step mechanism: (1) nucleophilic attack by the hydrazide’s NH₂ group on the carbethoxyformimidate’s electrophilic carbon, forming an acylamidrazone intermediate; (2) intramolecular cyclization with elimination of ethanol to yield the triazole ring. DFT studies suggest transition states are stabilized by electron-withdrawing groups (e.g., cyano) at the 3-position .
Troubleshooting Low Yields or Side Products
Q: How can researchers address low yields or unwanted byproducts during synthesis? A: Common issues include incomplete cyclization or competing hydration of the cyano group. Solutions include:
- Incomplete cyclization: Extend reaction time (up to 24 hours) or add catalytic acetic acid.
- Hydration of cyano groups: Use dry solvents and molecular sieves to suppress water.
- Byproduct formation: Optimize stoichiometry (avoid excess carbethoxyformimidate) and employ gradient elution during purification .
Hydrolysis to Carboxylic Acid Derivatives
Q: What methods convert the ethyl ester to a carboxylic acid for further derivatization? A: Base hydrolysis (NaOH, 2.5 M, 6 hours at room temperature) cleaves the ester to the carboxylic acid. Acidification (HCl, pH ≤ 2) precipitates the product. Yields >90% are achieved with electron-withdrawing substituents (e.g., nitro or cyano groups), which stabilize the intermediate carboxylate anion .
Computational Modeling for Property Prediction
Q: How can computational tools predict physicochemical or reactivity properties of this compound? A: Density Functional Theory (DFT) calculates electron density maps to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., kinases). QSPR models correlate logP with substituent electronegativity, aiding solubility predictions .
Applications in Supramolecular Chemistry
Q: How do hydrogen bonding and π-stacking interactions influence the material properties of triazole derivatives? A: The triazole ring’s N-H and cyano groups participate in directional hydrogen bonds (e.g., N-H···O=C), forming 2D sheets or 3D frameworks. π-Stacking between aromatic substituents (e.g., phenyl groups) enhances thermal stability. These interactions are leveraged in crystal engineering for porous materials or coordination polymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
